![molecular formula C12H7ClF2N2O B3034798 6-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide CAS No. 224817-04-3](/img/structure/B3034798.png)
6-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide
Overview
Description
The compound 6-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide is a derivative of pyridinecarboxamide, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. The presence of chloro and difluorophenyl groups suggests potential for unique electronic properties and interaction landscapes within this compound class.
Synthesis Analysis
The synthesis of related N-(chlorophenyl)pyridinecarboxamides involves the reaction of substituted pyridinecarbonyl chlorides with aminochlorobenzenes . This suggests that the synthesis of 6-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide could similarly proceed through a reaction between an appropriate pyridinecarbonyl chloride and a 2,4-difluoroaniline derivative. The synthesis of N-alkyl-4-chloro-2-pyridine carboxamides is reported to involve chlorination and esterification steps, followed by a reaction with different amines . This method could potentially be adapted for the synthesis of the compound by selecting the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of chloro{[N-methyl-N-(2′-pyridinecarboxamide)-N′(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II) has been determined by X-ray diffraction, revealing a tetragonal space group and specific bond lengths and angles . Although this structure is for a metal complex, it provides insight into the coordination environment of pyridinecarboxamide ligands. For the compound of interest, X-ray diffraction could similarly be used to determine its precise molecular geometry, which is expected to be influenced by the electron-withdrawing effects of the chloro and difluorophenyl groups.
Chemical Reactions Analysis
The reactivity of pyridinecarboxamides can be influenced by the substituents on the pyridine ring and the amide nitrogen. The presence of a chloro group can facilitate further substitution reactions due to its relative lability. The difluorophenyl group could also affect the compound's reactivity, potentially through electronic effects or by participating in hydrogen bonding interactions. The specific reactivity patterns of 6-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide would need to be studied experimentally.
Physical and Chemical Properties Analysis
The physicochemical properties of a series of N-(chlorophenyl)pyridinecarboxamides have been studied, with melting temperatures depending on lattice energy and molecular symmetry . The electronic properties and interaction landscapes of these compounds have been probed using Hirshfeld surface analysis and contact enrichment studies. For 6-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide, similar analyses could reveal how the chloro and difluorophenyl substituents affect its physical properties, such as melting point, solubility, and crystal packing. The compound's electronic properties could be investigated using density functional theory (DFT), as demonstrated for a related compound .
Mechanism of Action
Target of Action
The primary target of 6-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide is the Serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.
Biochemical Pathways
The compound is known to inhibit the carotenoid biosynthesis pathway This pathway is responsible for the production of carotenoids, a type of pigment found in many plants and animals
Result of Action
It is known to have a role as axenobiotic , a foreign compound that can have various effects on the body .
properties
IUPAC Name |
6-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2N2O/c13-11-4-1-7(6-16-11)12(18)17-10-3-2-8(14)5-9(10)15/h1-6H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXGDANYSWBKSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=CN=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901214405 | |
Record name | 6-Chloro-N-(2,4-difluorophenyl)-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901214405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide | |
CAS RN |
224817-04-3 | |
Record name | 6-Chloro-N-(2,4-difluorophenyl)-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=224817-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N-(2,4-difluorophenyl)-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901214405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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